![molecular formula C10H12ClN3 B1446328 5-benzyl-1H-imidazol-2-amine hydrochloride CAS No. 862254-42-0](/img/structure/B1446328.png)
5-benzyl-1H-imidazol-2-amine hydrochloride
Overview
Description
“5-benzyl-1H-imidazol-2-amine hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a subject of interest due to their wide range of biological activities . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
The molecular formula of “5-benzyl-1H-imidazol-2-amine hydrochloride” is C10H12ClN3 and its molecular weight is 209.67538 . It contains an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms .
Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, imidazole shows two equivalent tautomeric forms .
Scientific Research Applications
Medicine
Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Synthetic Chemistry
Imidazole derivatives are used in synthetic chemistry due to their versatile range . They are used in diverse multicomponent reactions conducted under different conditions .
Agriculture
Imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . They are used in the agriculture industry to protect crops and enhance their growth .
Green Chemistry
In the field of green chemistry, imidazole derivatives have extended applications as ionic liquids and N-heterocyclic carbenes (NHCs) . They are popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Industrial Applications
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They have garnered significant attention in research and industrial chemistry .
Drug Development
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities and have become an important synthon in the development of new drugs .
Future Directions
properties
IUPAC Name |
5-benzyl-1H-imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDZBVWHWSRMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1H-imidazol-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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